molecular formula C17H19N3OS B11041769 5-amino-1-isobutyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-isobutyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11041769
M. Wt: 313.4 g/mol
InChI Key: SYSBYEYBFKXIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-amino-1-isobutyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one features a pyrrolone core (1,2-dihydro-3H-pyrrol-3-one) with three key substituents:

  • Isobutyl group at position 1: A branched alkyl chain that may improve lipophilicity and membrane permeability compared to linear or aromatic substituents.

This suggests that the thiazole-pyrrolone scaffold may play a role in targeting microbial pathways.

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

5-imino-1-(2-methylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C17H19N3OS/c1-11(2)8-20-9-14(21)15(16(20)18)17-19-13(10-22-17)12-6-4-3-5-7-12/h3-7,10-11,18,21H,8-9H2,1-2H3

InChI Key

SYSBYEYBFKXIOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(=C(C1=N)C2=NC(=CS2)C3=CC=CC=C3)O

Origin of Product

United States

Comparison with Similar Compounds

5-Amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

  • Difference : Position 1 substituent is a 3-phenylpropyl group instead of isobutyl.
  • Isobutyl’s branching may confer better metabolic stability compared to linear alkyl or arylalkyl chains .

Heterocyclic Ring Modifications

5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one

  • Difference : Replaces the 4-phenylthiazole with a benzimidazole group.
  • Impact: Benzimidazole’s larger aromatic system and additional nitrogen atoms increase hydrogen-bonding capacity (3 H-bond donors vs. The fluorophenyl group at position 1 enhances electron-withdrawing effects, which may stabilize the molecule against oxidative degradation .

Core Structure Variations

4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

  • Difference : Pyrazolone core instead of pyrrolone, with a benzothiazole substituent.
  • Impact: Pyrazolone cores are associated with anti-inflammatory and analgesic activities, diverging from the antifungal focus of thiazole-pyrrolone derivatives.

Structural and Computational Insights

Crystallography and Conformational Analysis

  • Thiazole-containing analogs (e.g., compounds in ) crystallize in triclinic systems with planar molecular conformations, except for fluorophenyl groups oriented perpendicularly. This orientation may influence packing efficiency and stability .
  • Tools like ORTEP-3 (for crystal structure visualization) and Multiwfn (for electron density analysis) can elucidate noncovalent interactions, such as van der Waals forces between thiazole sulfur and target proteins .

Electronic and Steric Effects

  • The amino group at position 5 in the target compound likely participates in hydrogen bonding, a feature absent in non-amino analogs.
  • Isobutyl’s steric bulk may hinder interactions with larger binding pockets compared to smaller substituents (e.g., methyl groups).

Tabulated Comparison of Key Compounds

Compound Name Core Structure Position 1 Substituent Position 4 Substituent Molecular Weight (g/mol) H-Bond Donors Notable Properties
5-Amino-1-isobutyl-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one Pyrrolone Isobutyl 4-Phenylthiazol-2-yl ~340 (estimated) 1 High lipophilicity, potential antifungal activity
5-Amino-1-(3-phenylpropyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one Pyrrolone 3-Phenylpropyl 4-Phenylthiazol-2-yl ~400 (estimated) 1 Increased hydrophobicity, possible reduced solubility
5-Amino-4-(1H-benzoimidazol-2-yl)-1-(4-fluoro-phenyl)-1,2-dihydro-pyrrol-3-one Pyrrolone 4-Fluorophenyl Benzimidazol-2-yl 308.31 3 Enhanced H-bonding, fluorophenyl improves stability
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazolone Phenyl Benzo[d]thiazol-2-yl ~350 (estimated) 1 Anti-inflammatory potential, allyl group reactivity

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